[2,4'-Bipyridine]-5-carbaldehyde
Overview
Description
[2,4'-Bipyridine]-5-carbaldehyde is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Milrinone is the enzyme phosphodiesterase III . This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes.
Mode of Action
By inhibiting phosphodiesterase III, Milrinone increases intracellular levels of cAMP . This results in a positive inotropic effect on the heart and vasodilation in the periphery .
Biochemical Pathways
The increase in cAMP levels leads to an increase in protein kinases, which results in increased phosphorylation of proteins and a net influx of calcium into the muscle . This affects the heart’s contractile function and cardiac output .
Pharmacokinetics
Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . Factors such as solubility, chemical structure, and the presence of specific transport proteins can influence these processes .
Result of Action
The result of Milrinone’s action is an increase in cardiac output and a reduction in total peripheral resistance . This can help in the treatment of conditions like acute decompensated heart failure .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the solubility of a compound can affect its absorption and distribution . .
Properties
IUPAC Name |
6-pyridin-4-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-1-2-11(13-7-9)10-3-5-12-6-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEINNMFZRYTRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673535 | |
Record name | [2,4'-Bipyridine]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834881-87-7 | |
Record name | [2,4′-Bipyridine]-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834881-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,4'-Bipyridine]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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